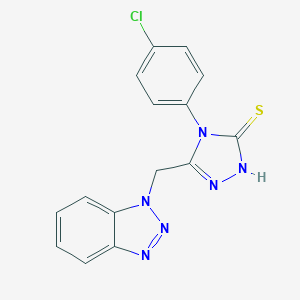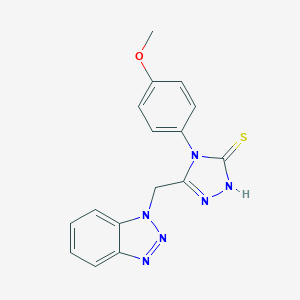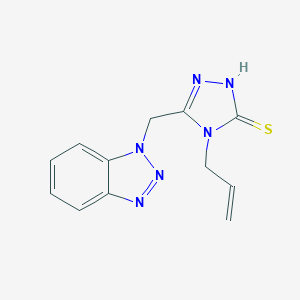![molecular formula C23H20N4O3S B292676 methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a chemical compound that has been synthesized in recent years. It has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. In
Mechanism of Action
The mechanism of action of methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells, bacteria, and viruses. It may also work by disrupting the cell membrane of fungi.
Biochemical and Physiological Effects:
Methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, bacteria, and viruses. It has also been shown to have antifungal activity. The compound has been tested in animal models and has shown promising results.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been shown to have activity against a variety of cancer cells, bacteria, viruses, and fungi. Another advantage is its relatively simple synthesis method. However, one limitation is that the compound is still in the early stages of research and its potential as a therapeutic agent has not yet been fully established.
Future Directions
There are several future directions for research on methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. One direction is to study its potential as a therapeutic agent for cancer, bacterial infections, viral infections, and fungal infections. Another direction is to study its mechanism of action in more detail. Additionally, future research could focus on optimizing the synthesis method to improve yield and purity. Finally, research could explore the potential of this compound as a lead compound for the development of new antimicrobial agents.
Synthesis Methods
The synthesis of methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been reported in the literature. It involves the reaction of 2-aminothiazole, 4-(benzyloxy)benzaldehyde, malononitrile, and methyl cyanoacetate in the presence of a base and a catalyst. The reaction proceeds through a multicomponent reaction and results in the formation of the desired compound in good yield.
Scientific Research Applications
Methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have activity against cancer cells, bacteria, and viruses. It has also been studied for its potential as an antifungal agent. The compound has been tested in vitro and in vivo, and has shown promising results.
properties
Molecular Formula |
C23H20N4O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
methyl 3-amino-2-cyano-7-methyl-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H20N4O3S/c1-14-19(22(28)29-2)20(27-21(25)18(12-24)31-23(27)26-14)16-8-10-17(11-9-16)30-13-15-6-4-3-5-7-15/h3-11,20H,13,25H2,1-2H3 |
InChI Key |
JQADFBCXWKQGIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=C(SC2=N1)C#N)N)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)




![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-[(4-Fluorobenzyl)oxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292607.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-(4-methoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292609.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292610.png)
![2-(2-[1,1'-Biphenyl]-4-yl-2-oxoethoxy)-4-(2-thienyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292612.png)
![2-[(2-Chlorobenzyl)oxy]-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292613.png)
![2-(Allyloxy)-4-(2-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292614.png)
![1H-benzimidazol-2-yl 2-[3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-oxoethyl sulfide](/img/structure/B292615.png)